1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride
Overview
Description
1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride is an organic compound with the molecular formula C8H9BrClF2N It is a derivative of phenylethylamine, characterized by the presence of bromine and fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride can be synthesized through several synthetic routes. One common method involves the bromination and fluorination of phenylethylamine derivatives. The process typically includes:
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of iodinated or other substituted phenylethylamine derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and neurotransmitter activity.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride involves its interaction with biological targets, such as receptors or enzymes. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards specific molecular targets. The compound may modulate neurotransmitter release or inhibit enzyme activity, leading to its observed biological effects.
Comparison with Similar Compounds
1-(4-Bromo-2,6-difluorophenyl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
1-(4-Bromo-2,6-difluorophenyl)acetic acid: Contains a carboxylic acid group instead of an amine.
1-(4-Bromo-2,6-difluorophenyl)methanamine: Similar structure but with a methylene group instead of an ethyl group.
Uniqueness: 1-(4-Bromo-2,6-difluorophenyl)ethylamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of bromine and fluorine atoms provides distinct electronic properties that can be exploited in various applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N.ClH/c1-4(12)8-6(10)2-5(9)3-7(8)11;/h2-4H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLSJFGZNFOVSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)Br)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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